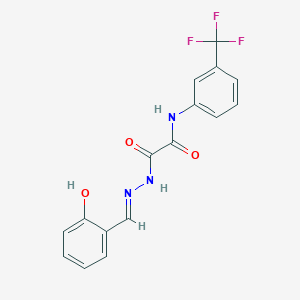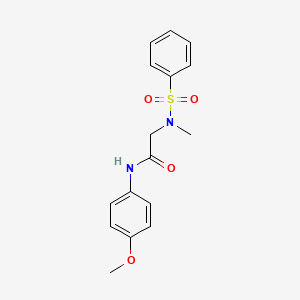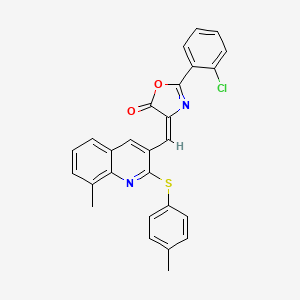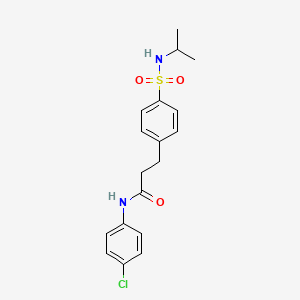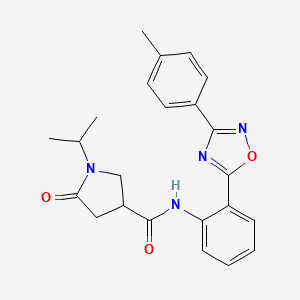
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as NPYO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound has antitumor activity against various cancer models, including breast, lung, and colon cancer. This compound has also been shown to have low toxicity in animal models.
実験室実験の利点と制限
One advantage of using 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize and has low toxicity in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further investigate its mechanism of action and potential use in cancer therapy. Another direction is to explore its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models.
合成法
The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that includes the reaction of pyridine-2-carbaldehyde with o-toluidine, followed by the formation of an oxadiazole intermediate using acetic anhydride and hydrazine hydrate. The final product is obtained through nitration of the oxadiazole intermediate using nitric acid and sulfuric acid.
科学的研究の応用
2-nitro-N-(pyridin-2-ylmethyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential use in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, this compound has been used as a building block for the synthesis of fluorescent polymers and as a precursor for the preparation of metal-organic frameworks. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-6-2-3-8-17(14)20-24-21(29-25-20)15-9-10-18(19(12-15)26(27)28)23-13-16-7-4-5-11-22-16/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCASYRPMOKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

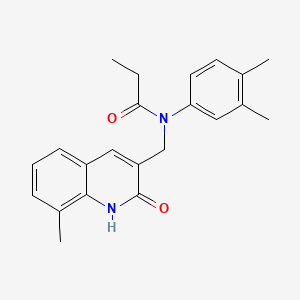

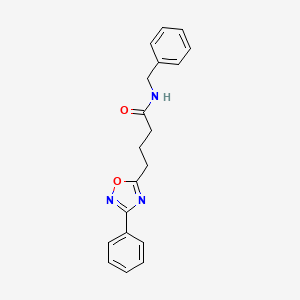
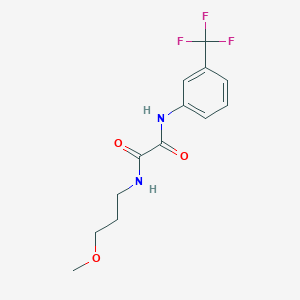
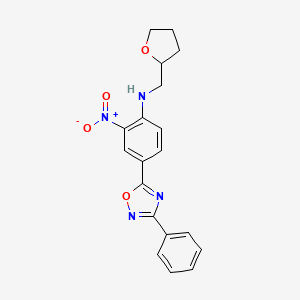
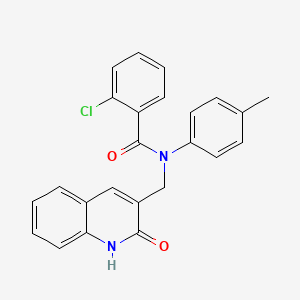
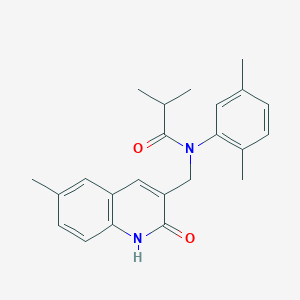
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
